molecular formula C12H11FN2O3 B1210924 1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 636568-08-6

1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B1210924
M. Wt: 250.23 g/mol
InChI Key: WRWOTBYUDNAZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester, often involves multi-step reactions that may include condensation, cyclization, and esterification processes. These synthetic routes are designed to introduce specific functional groups at desired positions on the pyrazole ring, allowing for the targeted modulation of the compound's chemical behavior and reactivity (Wang et al., 2017).

Scientific Research Applications

Chemical and Structural Analysis

  • X-Ray Powder Diffraction : Compounds similar to 1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester have been analyzed using X-ray powder diffraction techniques to ascertain their crystal structures and purity, which is crucial in the development of pharmaceutical compounds (Wang et al., 2017).

Synthesis and Characterization

  • Novel Synthesis Methods : New synthesis methods for pyrazole derivatives, including those related to the specified compound, have been explored. These methods are significant for creating novel compounds with potential therapeutic applications (Kasımoğulları et al., 2012).

  • Characterization and Structural Analysis : Detailed characterization and structural analysis of similar pyrazole derivatives have been conducted using various techniques like NMR, IR, and X-ray crystallography. Such analyses are fundamental in understanding the chemical properties and potential applications of these compounds (Viveka et al., 2016).

Potential Applications in Materials Science

  • Optical Nonlinearity : Some pyrazole derivatives demonstrate significant optical nonlinearity, suggesting potential applications in materials science, particularly in optical limiting devices. This highlights the diverse applicability of these compounds beyond pharmaceuticals (Chandrakantha et al., 2013).

Exploration in Various Chemical Reactions

  • Reactivity with Diamines and Diols : Studies have explored the reactivity of pyrazole carboxylic acid derivatives with diamines and diols, leading to the synthesis of new compounds. These reactions are crucial for developing new chemical entities with varied applications (Kasımoğulları et al., 2012).

Corrosion Inhibition

  • Steel Corrosion Inhibitors : Certain pyrazole derivatives, related to the compound , have been evaluated as corrosion inhibitors for steel, highlighting their potential industrial applications (Herrag et al., 2007).

Safety And Hazards

The safety and hazards associated with similar compounds can be found in their respective safety data sheets .

Future Directions

The future directions for research on similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, over 100 years of research on the synthesis and the photophysical and biological properties of 1H-pyrazolo[3,4-b]quinolines was summarized in a paper published in 2021 .

properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWOTBYUDNAZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401183667
Record name Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester

CAS RN

636568-08-6
Record name Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636568-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
Reactant of Route 2
1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
Reactant of Route 3
1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
Reactant of Route 4
1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.